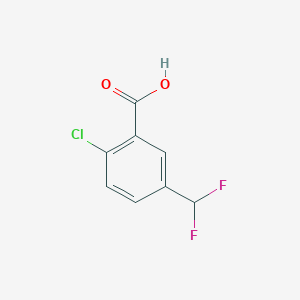![molecular formula C13H20ClNO2 B2677996 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide CAS No. 2445794-49-8](/img/structure/B2677996.png)
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide is an organic compound with a unique adamantyl structure. This compound is known for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its structure features a chloroacetamide group attached to an adamantyl moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide involves the reaction of 2-chloracetamide with formaldehyde. This reaction typically occurs under basic conditions, where the formaldehyde acts as a hydroxymethylating agent . The reaction can be represented as follows:
ClCH2CONH2+CH2O→ClCH2CONHCH2OH
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS) can be used under basic conditions.
Major Products
Oxidation: 2-Chloro-N-[2-(carboxymethyl)-2-adamantyl]acetamide.
Reduction: 2-Hydroxy-N-[2-(hydroxymethyl)-2-adamantyl]acetamide.
Substitution: 2-Amino-N-[2-(hydroxymethyl)-2-adamantyl]acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide primarily involves the release of formaldehyde. This release can lead to various biochemical effects, such as cross-linking of proteins and nucleic acids, which can inhibit microbial growth and preserve biological samples . The molecular targets include cellular proteins and DNA, where formaldehyde forms covalent bonds, leading to structural and functional alterations.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-methylacetamide
- 2-Chloro-N-phenylacetamide
- 2-Chloro-N,N-diethylacetamide
Uniqueness
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide is unique due to its adamantyl structure, which imparts increased stability and rigidity compared to other chloroacetamides.
Propiedades
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-6-12(17)15-13(7-16)10-2-8-1-9(4-10)5-11(13)3-8/h8-11,16H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLBYNVDQHJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677917.png)

![(2E)-2-{[(2-methoxyethyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2677919.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2677922.png)





![Ethyl 2-[(dimethylsulfamoyl)amino]acetate](/img/structure/B2677931.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2677935.png)
